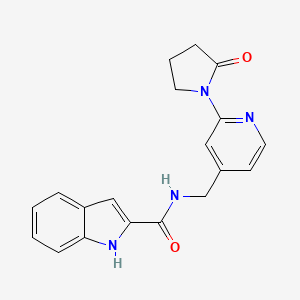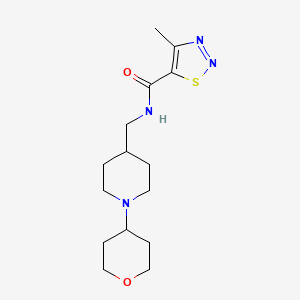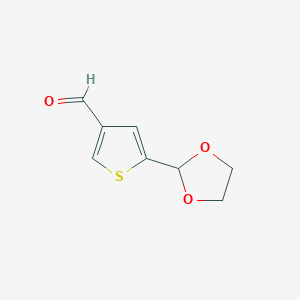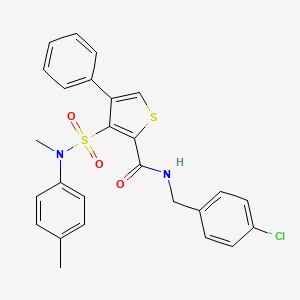
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide involves multi-component reactions and direct alkylation methods. One approach described involves a three-component reaction for the synthesis of similar compounds, highlighting the versatility of water-mediated synthesis methods in producing complex molecules efficiently (Jayarajan et al., 2019). Additionally, direct alkylation of indoles and amines by tertiary enamides has been explored for creating pharmaceutically active 2-oxo-1-pyrrolidine analogues, demonstrating the effectiveness of molecular iodine as a catalyst in promoting the reaction under neat condition with excellent regioselectivity (Jiang et al., 2011).
Molecular Structure Analysis
The molecular structure and conformation of compounds similar to this compound have been extensively analyzed using X-ray diffraction and computational chemistry methods. Studies have revealed insights into the crystal structure, highlighting the importance of intermolecular N-H...O hydrogen bonds in the solid-state structure of related compounds (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often explore the interaction with biological targets and the modification of molecular structures for enhanced activity. For instance, studies on related compounds have shown their potential for inhibition of tubulin polymerization, indicative of anticancer activity through molecular docking analyses (Jayarajan et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are critical for their application in pharmaceuticals and materials science. While specific studies on this compound are not detailed here, related research emphasizes the role of molecular structure in determining these properties.
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are essential for understanding the compound's potential applications. The synthesis and structural characterization of similar compounds provide valuable insights into their reactivity and potential as pharmacologically active molecules (Zhou et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a potential material for industrial use, future research could focus on optimizing its synthesis and studying its properties .
Eigenschaften
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18-6-3-9-23(18)17-10-13(7-8-20-17)12-21-19(25)16-11-14-4-1-2-5-15(14)22-16/h1-2,4-5,7-8,10-11,22H,3,6,9,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYOHSMJIUIGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2494748.png)





![N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2494757.png)

![2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2494762.png)



![3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2494769.png)
![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)